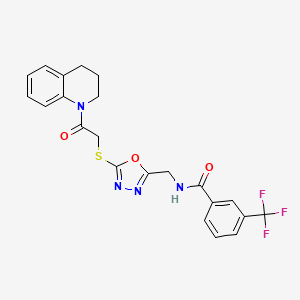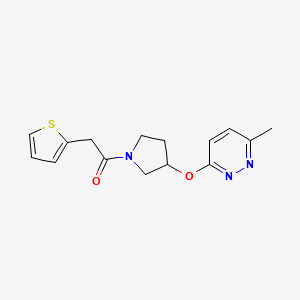
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2,4-dioxooxazolidin-3-yl group with an ethyl group, followed by the introduction of a 3,4-difluorobenzenesulfonamide group.Molecular Structure Analysis
The molecular structure of this compound would be complex, given the presence of multiple functional groups. The 2,4-dioxooxazolidin-3-yl group would likely contribute to the compound’s stability, while the 3,4-difluorobenzenesulfonamide group could potentially influence its reactivity.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the 2,4-dioxooxazolidin-3-yl and 3,4-difluorobenzenesulfonamide groups. These groups could potentially participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Applications
A study by Ş. Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives, revealing that certain compounds exhibited notable anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib. This suggests potential therapeutic applications for related sulfonamide compounds in managing inflammation and pain (Ş. Küçükgüzel et al., 2013).
Antibacterial Properties
Research by M. Abbasi et al. (2016) explored the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. The synthesized compounds demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, indicating their relevance in addressing bacterial infections (M. Abbasi et al., 2016).
Anticancer and Anti-HCV Agents
The synthesis and characterization of celecoxib derivatives by Ş. Küçükgüzel et al. also highlighted compounds with modest inhibition of HCV NS5B RdRp activity, alongside screening for anticancer activity against 60 human tumor cell lines. This underscores the potential of sulfonamide compounds in anticancer and antiviral therapies (Ş. Küçükgüzel et al., 2013).
Chemical Transformations and Structural Studies
A study on the crystal structure of a sulfonamide compound by Xiaozhou Li et al. (2014) utilized DFT-D calculations and 13C solid-state NMR to distinguish tautomers, providing insights into structural aspects of sulfonamide chemistry that could influence their biological activity and chemical reactivity (Xiaozhou Li et al., 2014).
Enzyme Inhibition and Drug Development
The design, synthesis, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as described by Shimaa M. Abd El-Gilil (2019) demonstrate their effectiveness as antimicrobial and antiproliferative agents. These findings suggest the role of sulfonamide derivatives in developing novel therapeutics targeting specific enzymes or pathways (Shimaa M. Abd El-Gilil, 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O5S/c12-8-2-1-7(5-9(8)13)21(18,19)14-3-4-15-10(16)6-20-11(15)17/h1-2,5,14H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVIUGCNMLBFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-{[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2880867.png)
![2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880870.png)
![3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2880874.png)
![(1R,3R,4S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2880876.png)


![N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide](/img/structure/B2880879.png)

